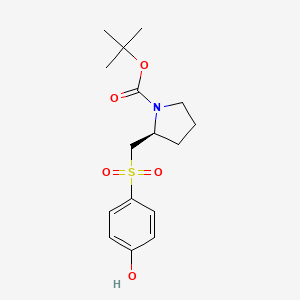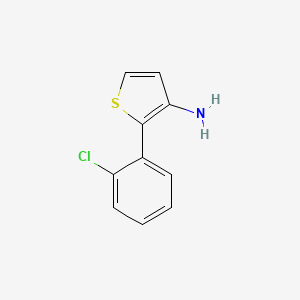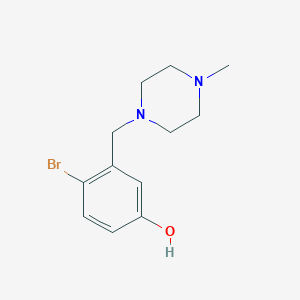
3-(1H-Indol-4-yl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-4-yl)-propionic acid methyl ester is an organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-4-yl)-propionic acid methyl ester typically involves the esterification of 3-(1H-Indol-4-yl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes often employ more robust catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 3-(1H-Indol-4-yl)-propanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 3-(1H-Indol-4-yl)-propionic acid methyl ester serves as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Indole derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore these activities in detail.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives are being studied for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role in the production of complex molecules makes it valuable for drug development.
作用機序
The mechanism of action of 3-(1H-Indol-4-yl)-propionic acid methyl ester and its derivatives often involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The indole ring structure allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for binding to biological targets. The exact pathways and molecular targets depend on the specific derivative and its intended application.
類似化合物との比較
Indole-3-acetic acid methyl ester: Another indole derivative with similar structural features but different biological activities.
3-(1H-Indol-3-yl)-propionic acid methyl ester: A closely related compound with the indole nitrogen at a different position, leading to different reactivity and applications.
Indole-3-butyric acid methyl ester: Similar in structure but with an additional carbon in the side chain, affecting its biological properties.
Uniqueness: 3-(1H-Indol-4-yl)-propionic acid methyl ester is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
methyl 3-(1H-indol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-4,7-8,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELNTLXFUBBHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)
![3-[(3,4-Difluorophenoxy)methyl]pyrrolidine](/img/structure/B12073173.png)

![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12073185.png)





